molecular formula C15H19NOS B2867020 Cyclopropyl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797368-90-1

Cyclopropyl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2867020
CAS RN: 1797368-90-1
M. Wt: 261.38
InChI Key: ASRZEMQZFSXMAO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The structure can provide information about the compound’s functional groups and overall shape .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anti-Mycobacterial Agents A study highlights the efficient synthesis of phenyl cyclopropyl methanones, including cyclopropyl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives, showing significant anti-tubercular activities against M. tuberculosis H37Rv in vitro. The most active compounds demonstrated activity against multidrug-resistant (MDR) strains, suggesting their potential as new anti-mycobacterial agents (Dwivedi et al., 2005).

Histamine H3-Receptor Antagonists Another application is in the synthesis of ciproxifan, a novel histamine H3 receptor antagonist, where cyclopropyl phenyl methanone compounds serve as key intermediates. This research presents a convenient method for the preparation of ciproxifan, showcasing the relevance of cyclopropyl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives in developing therapeutic agents (Stark, 2000).

Antitubercular Activities Optimization Further research into cyclopropyl methanones has led to the synthesis and optimization of antitubercular activities in a series of compounds, displaying minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Mycobacterium tuberculosis H37Rv. This suggests their potent activity and potential in tuberculosis treatment strategies (Bisht et al., 2010).

Anticancer Therapeutic Potential Cyclopropyl phenyl methanone derivatives have also been explored for their anticancer potential. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with structural similarity to cyclopropyl(7-phenyl-1,4-thiazepan-4-yl)methanone, was found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia cells, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).

Combinatorial Chemistry Scaffolds The utility of cyclopropyl phenyl methanones as combinatorial chemistry scaffolds is illustrated through the efficient synthesis of these compounds bound to resins. This approach facilitates the generation of structurally diverse alicyclic compounds, highlighting the versatility of cyclopropyl(7-phenyl-1,4-thiazepan-4-yl)methanone derivatives in drug discovery and development processes (Grover et al., 2004).

Mechanism of Action

This is typically used in the context of biological activity. It involves studying how the compound interacts with biological systems, such as binding to proteins or DNA .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

cyclopropyl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-15(13-6-7-13)16-9-8-14(18-11-10-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRZEMQZFSXMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(7-phenyl-1,4-thiazepan-4-yl)methanone

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